molecular formula C10H21NO B13525098 4-[2-(1-Methylethoxy)ethyl]piperidine CAS No. 70724-73-1

4-[2-(1-Methylethoxy)ethyl]piperidine

Cat. No.: B13525098
CAS No.: 70724-73-1
M. Wt: 171.28 g/mol
InChI Key: BEYQXDFWFKEGHA-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yloxy)ethyl]piperidine is a chemical compound with the molecular formula C10H21NO. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a 2-(propan-2-yloxy)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yloxy)ethyl]piperidine typically involves the reaction of piperidine with 2-(propan-2-yloxy)ethyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(propan-2-yloxy)ethyl]piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yloxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives.

Scientific Research Applications

4-[2-(propan-2-yloxy)ethyl]piperidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Piperidine derivatives, including 4-[2-(propan-2-yloxy)ethyl]piperidine, are investigated for their potential therapeutic properties, such as analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yloxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[2-(propan-2-yloxy)ethyl]piperidine can be compared with other piperidine derivatives, such as:

    4-(2-methoxyethyl)piperidine: Similar in structure but with a methoxy group instead of a propan-2-yloxy group.

    4-(2-ethoxyethyl)piperidine: Contains an ethoxy group, leading to different chemical and biological properties.

    4-(2-butoxyethyl)piperidine: The butoxy group provides different steric and electronic effects compared to the propan-2-yloxy group.

Properties

CAS No.

70724-73-1

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-propan-2-yloxyethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-9(2)12-8-5-10-3-6-11-7-4-10/h9-11H,3-8H2,1-2H3

InChI Key

BEYQXDFWFKEGHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC1CCNCC1

Origin of Product

United States

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